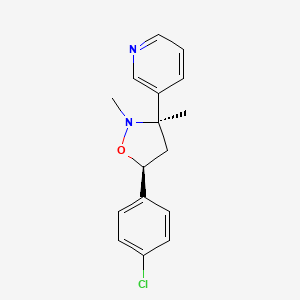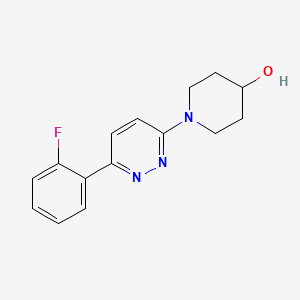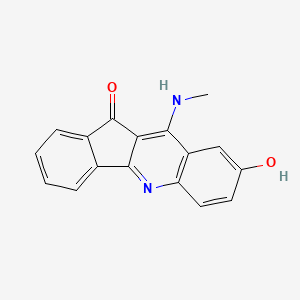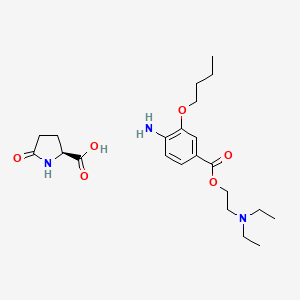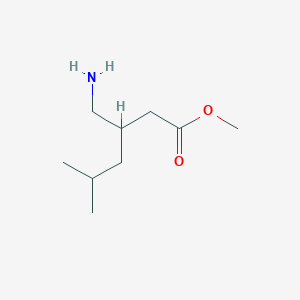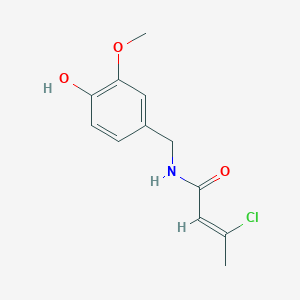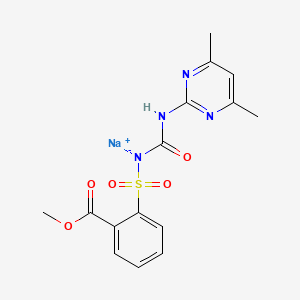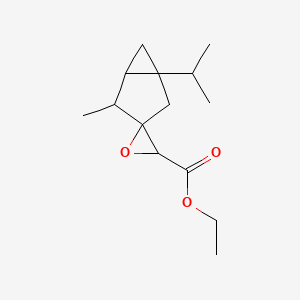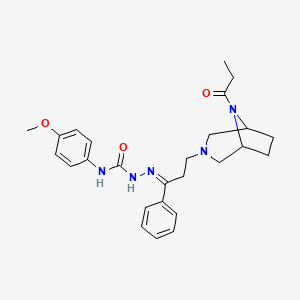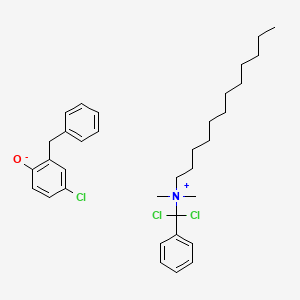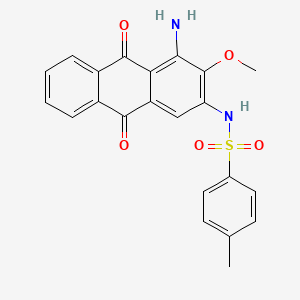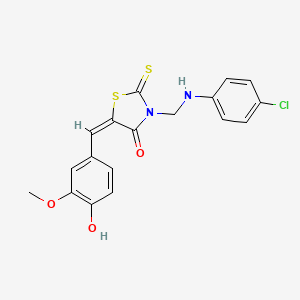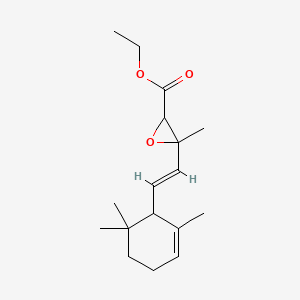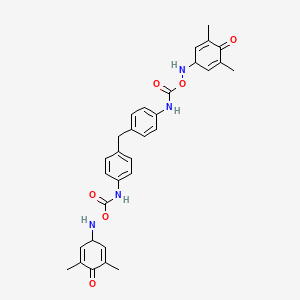
2,6-Dimethyl-1,4-benzoquinone 4,4'-(O,O'-(methylenebis(p-phenyleneiminocarbonyl))dioxime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoquinone core substituted with dimethyl groups and linked to a methylenebis(p-phenyleneiminocarbonyl)dioxime moiety. Its molecular formula is C31H28N4O6, and it has a molecular weight of 552.58 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) typically involves the oxidation of 2,6-dimethylphenol in the presence of copper (I) or copper (II) compounds and oxygen . The reaction conditions include using 0.01 to 0.02 molar equivalents of the copper compound. The resulting product is then further reacted with methylenebis(p-phenyleneiminocarbonyl)dioxime under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include using industrial-grade reagents, maintaining precise temperature control, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The benzoquinone core allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions at the methyl groups.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzoquinone derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets, including enzymes involved in oxidative stress and electron transport chains . The compound’s ability to modulate these pathways makes it a valuable tool in studying redox biology and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-1,4-benzoquinone: A simpler analog with similar redox properties but lacking the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety.
2,5-Dimethyl-1,4-benzoquinone: Another analog with different substitution patterns, affecting its reactivity and applications.
2,6-Dichloro-1,4-benzoquinone: A halogenated derivative with distinct chemical properties and applications.
Uniqueness
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is unique due to its complex structure, which combines the redox-active benzoquinone core with the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety
Propiedades
Número CAS |
84030-01-3 |
|---|---|
Fórmula molecular |
C31H32N4O6 |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino] N-[4-[[4-[[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino]oxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C31H32N4O6/c1-18-13-26(14-19(2)28(18)36)34-40-30(38)32-24-9-5-22(6-10-24)17-23-7-11-25(12-8-23)33-31(39)41-35-27-15-20(3)29(37)21(4)16-27/h5-16,26-27,34-35H,17H2,1-4H3,(H,32,38)(H,33,39) |
Clave InChI |
OIYSPMYMEABXRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=C(C1=O)C)NOC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)ONC4C=C(C(=O)C(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


